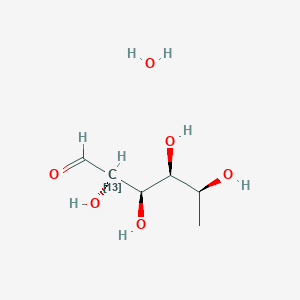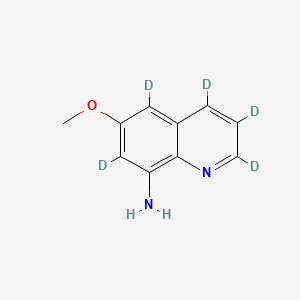
8-Amino-6-methoxyquinoline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-methoxyquinoline-d5 is a deuterated derivative of 8-amino-6-methoxyquinoline, a compound known for its significant biological activities The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Amino-6-methoxyquinoline-d5 can be synthesized through several methods. One common approach involves the deuteration of 8-amino-6-methoxyquinoline. The synthesis typically starts with the preparation of 6-methoxyquinolin-8-amine, which can be achieved through a series of reactions involving the methoxylation and amination of quinoline derivatives. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be facilitated by using deuterated reagents and solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, deuterium exchange reactions, and purification through crystallization or chromatography. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-methoxyquinoline-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Amino-6-methoxyquinoline-d5 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-amino-6-methoxyquinoline-d5 involves its interaction with specific molecular targets. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme species, which ultimately kills the parasite .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A parent compound with similar biological activities.
6-Methoxyquinoline: Shares the methoxy group but lacks the amino group.
8-Amino-6-chloroquinoline: Similar structure with a chloro substituent instead of methoxy.
Uniqueness
8-Amino-6-methoxyquinoline-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of both amino and methoxy groups also contributes to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2,3,4,5,7-pentadeuterio-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
YGGTVPCTAKYCSQ-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2N=C1[2H])N)[2H])OC)[2H])[2H] |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

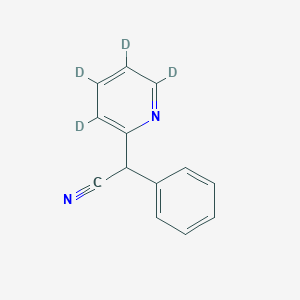

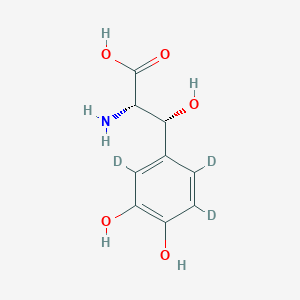
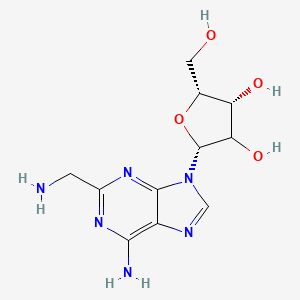


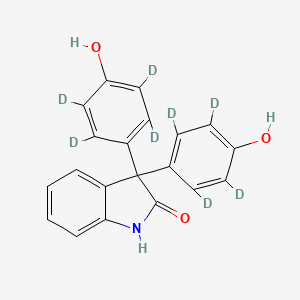
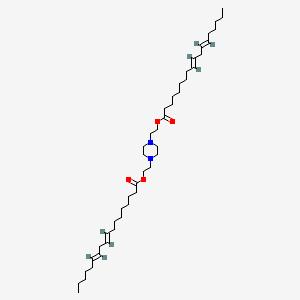
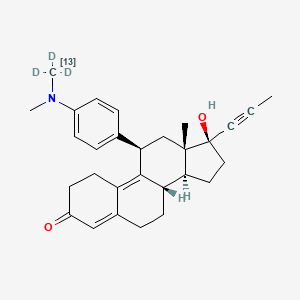
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
